4-Bromo-2,5-difluorostyrene
Description
Structural and Electronic Features of Halogenated Styrenes
Halogenated styrenes are a class of organic compounds that have garnered significant attention due to the profound influence of halogen substituents on their chemical reactivity and physical properties. The introduction of halogens onto the styrene (B11656) framework alters the electronic distribution within the molecule. Halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which can influence the reactivity of both the vinyl group and the aromatic ring.
Furthermore, the presence of halogens can lead to specific noncovalent interactions, such as halogen bonding. wiley-vch.de This is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. wiley-vch.deresearchgate.net The strength of this interaction generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl > F. wiley-vch.de These interactions can play a crucial role in directing the self-assembly of molecules and influencing the morphology of resulting materials. wiley-vch.deresearchgate.net
Significance of Fluorine and Bromine Substituents in Aryl Vinyl Systems
The concurrent presence of both fluorine and bromine atoms on an aryl vinyl system, as seen in 4-bromo-2,5-difluorostyrene, offers a unique combination of properties and reactivity.
Fluorine atoms are known to have a significant impact on the physicochemical and biological properties of molecules. rsc.org The carbon-fluorine (C-F) bond is exceptionally strong and polarized (Cδ+-Fδ-). rsc.org The introduction of fluorine can alter molecular conformation and electronic properties, often enhancing metabolic stability and binding affinity in bioactive molecules. rsc.org In the context of aryl vinyl systems, fluorine substitution can influence polymerization behavior and the properties of the resulting polymers. researchgate.netacs.org
The bromine atom , on the other hand, serves as a versatile synthetic handle. The carbon-bromine (C-Br) bond is weaker than the C-F bond, making it more susceptible to cleavage. beilstein-journals.org This reactivity difference allows for selective transformations, such as cross-coupling reactions. nih.govmdpi.com Palladium-catalyzed reactions like the Suzuki-Miyaura coupling, which form new carbon-carbon bonds, are readily achieved at the C-Br site while leaving the C-F bonds intact. beilstein-journals.orgsmolecule.com This differential reactivity is a cornerstone of modern synthetic strategy, enabling the stepwise and controlled construction of complex molecules. beilstein-journals.orgnih.govfrontiersin.org
The combination of these halogens in this compound thus provides a molecule with a polymerizable vinyl group, metabolically robust fluorine substituents, and a reactive bromine site for further functionalization.
Research Perspectives and Underexplored Facets of this compound Chemistry
The unique trifunctional nature of this compound—possessing a vinyl group, fluorine atoms, and a bromine atom—opens up numerous avenues for research. While its primary utility has been as a monomer in materials science and as a building block in organic synthesis, many aspects of its chemistry remain to be fully explored.
Polymer Chemistry: The synthesis of novel fluorinated polymers is a significant area of interest. researchgate.netacs.org Homopolymerization or copolymerization of this compound could lead to polymers with tailored properties, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The bromine atoms on the resulting polymer chain would serve as reactive sites for post-polymerization modification, allowing for the synthesis of functional materials. rsc.orgspecificpolymers.com For example, degradable polymers can be synthesized using specific monomers and polymerization techniques, and the bromine functionality could be used to attach various functional groups. rsc.orgnih.gov
Organic Synthesis and Medicinal Chemistry: The ability to selectively perform cross-coupling reactions at the C-Br bond is a powerful tool. researchgate.net This allows for the introduction of a wide array of substituents, creating a library of complex difluorinated styrene derivatives. These derivatives could be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine is often associated with enhanced bioactivity. rsc.org Research into developing more efficient and milder catalytic systems for these transformations, potentially including nickel-based catalysts which are effective for activating challenging bonds, continues to be an active field. beilstein-journals.orgnih.govfrontiersin.org
Underexplored Areas:
Asymmetric Catalysis: The development of catalytic methods for the enantioselective polymerization of this compound or its derivatives is a challenging yet potentially rewarding field.
Advanced Materials: Investigating the self-assembly properties of polymers derived from this monomer, potentially driven by halogen bonding, could lead to new structured materials with applications in optics or electronics. researchgate.net
Complex Molecule Synthesis: The full potential of this compound as a linchpin in the total synthesis of complex natural products or designed functional molecules has yet to be realized. Its structure allows for a sequence of polymerization, followed by cross-coupling, or vice versa, offering strategic flexibility.
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrF2 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
1-bromo-4-ethenyl-2,5-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-3-8(11)6(9)4-7(5)10/h2-4H,1H2 |
InChI Key |
PJGFWDNWULOGPB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C=C1F)Br)F |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Bromo 2,5 Difluorostyrene and Its Derivatives
Precision Synthesis of the Styrene (B11656) Moiety
The formation of the vinyl group on the difluorobromobenzene core is a critical step that can be accomplished through several reliable synthetic routes.
Wittig-Type Olefination Approaches from Aldehyde Precursors
The Wittig reaction is a widely employed method for the synthesis of alkenes from carbonyl compounds. mnstate.eduunigoa.ac.in In the context of 4-bromo-2,5-difluorostyrene synthesis, this reaction involves the treatment of 4-bromo-2,5-difluorobenzaldehyde (B1291445) with a phosphorus ylide. mnstate.edusigmaaldrich.com The ylide, typically generated by deprotonating a phosphonium (B103445) salt with a strong base, attacks the carbonyl carbon of the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.org This intermediate then collapses to yield the desired alkene and a phosphine (B1218219) oxide byproduct. organic-chemistry.org The reaction's efficiency and stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
| Reactants | Reagents | Product | Key Features |
| 4-Bromo-2,5-difluorobenzaldehyde, Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi, NaH) | This compound | Forms a C=C bond, mild reaction conditions. organic-chemistry.orgnih.gov |
Elimination Reactions for Vinylic Bond Formation
Elimination reactions provide an alternative pathway to the styrene moiety. A common strategy involves the dehydrohalogenation of a suitable haloethylbenzene precursor. For instance, 1-(1-bromoethyl)-4-bromo-2,5-difluorobenzene can be treated with a strong, non-nucleophilic base to induce the elimination of hydrogen bromide, thereby forming the vinyl group. The E2 mechanism is often favored, requiring an anti-periplanar arrangement of the hydrogen and the leaving group for optimal reactivity. masterorganicchemistry.comlibretexts.org The choice of base and solvent is crucial to maximize the yield of the desired styrene and minimize side reactions.
| Substrate | Base | Product | Reaction Type |
| 1-(1-Haloethyl)-4-bromo-2,5-difluorobenzene | Strong, non-nucleophilic base (e.g., t-BuOK) | This compound | E2 Elimination libretexts.org |
Cross-Coupling Methodologies for Aryl Vinyl Bond Construction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful and versatile method for forming the aryl-vinyl bond. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For the synthesis of this compound, 1,4-dibromo-2,5-difluorobenzene (B1294941) could potentially be coupled with a vinylboronic acid derivative. The success of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent system to achieve high yields and selectivity. acs.orgmdpi.com
| Reactants | Catalyst/Reagents | Product | Key Features |
| 1-Bromo-4-iodo-2,5-difluorobenzene, Vinylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | This compound | Forms a C-C bond with high functional group tolerance. wikipedia.orgnih.gov |
Regioselective Halogenation and Fluorination of Aromatic Substrates
The precise placement of bromine and fluorine atoms on the aromatic ring is fundamental to the identity of this compound.
Electrophilic Bromination of Fluorinated Aromatics
The introduction of a bromine atom onto a difluorinated benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. nih.govlibretexts.org Starting with 1,4-difluorobenzene, treatment with a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can lead to the desired 1-bromo-2,5-difluorobenzene. The fluorine atoms are ortho, para-directing, but their strong electron-withdrawing inductive effect deactivates the ring towards electrophilic attack. acs.org Careful control of reaction conditions is necessary to achieve the desired regioselectivity and avoid over-bromination. researchgate.net
| Substrate | Brominating Agent/Catalyst | Product | Reaction Type |
| 1,4-Difluorobenzene | Br₂ / FeBr₃ | 1-Bromo-2,5-difluorobenzene | Electrophilic Aromatic Substitution nih.govlibretexts.org |
Nucleophilic Aromatic Substitution (SNAr) for Fluorine Incorporation on Benzene Ring
Nucleophilic aromatic substitution (SNAr) provides a route to introduce fluorine atoms onto an aromatic ring that already contains other substituents. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In the context of synthesizing a precursor for this compound, one could envision a scenario where a suitably activated dihalobenzene undergoes nucleophilic substitution with a fluoride (B91410) source. The rate of reaction is highly dependent on the nature of the leaving group, with halogens typically following the reactivity order F > Cl > Br > I in SNAr reactions, contrary to SN2 reactions. wikipedia.orgstackexchange.com This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong inductive effect of fluorine. libretexts.orgstackexchange.com
| Substrate | Fluorinating Agent | Product | Key Features |
| Activated Dihalobenzene | Fluoride source (e.g., KF, TBAF) | Difluorinated aromatic compound | Requires electron-withdrawing groups, proceeds via a Meisenheimer complex. masterorganicchemistry.comresearchgate.net |
Palladium-Catalyzed Fluorination Reactions
The introduction of fluorine atoms onto an aromatic ring is a challenging yet crucial transformation in organic synthesis. Palladium-catalyzed fluorination reactions have emerged as a powerful tool for this purpose, offering pathways to compounds like this compound from appropriately substituted precursors. The general catalytic cycle for these reactions involves three fundamental steps: oxidative addition of an aryl halide or triflate to a Pd(0) complex, halide exchange or transmetalation with a fluoride source, and reductive elimination to form the C-F bond and regenerate the Pd(0) catalyst.
However, the final reductive elimination step to form the strong C-F bond is often kinetically challenging and represents a significant thermodynamic barrier. This has historically limited the efficiency and scope of palladium-catalyzed fluorination. Overcoming this challenge has been the focus of extensive research, leading to the development of specialized catalyst systems. Key strategies include the use of sterically hindered and electron-rich ligands that can promote the difficult C-F reductive elimination. Furthermore, detailed mechanistic studies have sometimes revealed complex reaction pathways, including dearomative rearrangements of catalyst complexes prior to the main catalytic cycle.
While direct palladium-catalyzed fluorination to produce this compound is conceptually feasible, more common approaches involve the use of precursors that already contain the desired fluorine atoms, such as 1,4-dibromo-2,5-difluorobenzene. Nevertheless, the principles of palladium-catalyzed fluorination are central to the broader field of fluoroaromatic chemistry. Different palladium sources and fluoride reagents can be employed, each with specific advantages and limitations.
| Catalyst System | Substrate Type | Fluoride Source | Key Features |
| Pd(OAc)2 / Ligand | Aryl Triflates | CsF, AgF | Effective for electron-deficient and some heteroaryl triflates. |
| [Pd(cinnamyl)Cl]2 / AdBrettPhos | Aryl Triflates | CsF | Improved reactivity for electron-rich and challenging heteroaryl substrates. |
| Pd(II) / Terpyridine | Arylboronic Acids | Selectfluor | Proceeds via an unusual Pd(III) intermediate through a single-electron-transfer (S.E.T.) pathway. |
| Pd(0) / PPh3 | Allylic Chlorides | AgF | Forms an allylpalladium fluoride intermediate; proceeds via a homobimetallic mechanism. |
Sequential Synthetic Protocols and Optimization Parameters
The utility of this compound is fully realized when it is incorporated into larger, more complex molecules. This requires robust and optimized sequential synthetic protocols where the compound is used as a versatile building block.
The structure of this compound offers two primary points for chemical modification: the carbon-bromine bond and the vinyl group. This duality allows for its use in multi-step reaction sequences to construct complex molecular architectures. A common strategy involves first utilizing the aryl bromide moiety in a palladium-catalyzed cross-coupling reaction, followed by a subsequent transformation of the styrene double bond.
For example, the bromine atom can be readily displaced in Suzuki-Miyaura coupling reactions to form a new carbon-carbon bond with a variety of boronic acids or esters. harvard.eduwikipedia.org This approach is widely used to synthesize substituted biphenyls and other conjugated systems. ugr.esmdpi.com Alternatively, the Mizoroki-Heck reaction can be employed to couple the aryl bromide with an alkene, further extending the carbon framework. mdpi.comacs.org
Once the cross-coupling is complete, the intact styrene group is available for a wide range of transformations. It can undergo polymerization, epoxidation, dihydroxylation, or hydrogenation, allowing for the introduction of new functional groups and stereocenters. This sequential approach, where different reactive sites are addressed in a controlled order, is fundamental to modern organic synthesis. libretexts.orglibretexts.org The ability to link individual reactions seamlessly, sometimes in a continuous flow process, can dramatically increase efficiency and reduce waste compared to traditional batch-wise synthesis.
Optimizing multi-step syntheses requires a deep understanding of the kinetics and thermodynamics of the individual reactions. For the palladium-catalyzed cross-coupling of aryl bromides, such as this compound, detailed kinetic studies provide crucial insights into the reaction mechanism and help identify the rate-limiting step.
Computational studies are frequently used to complement experimental kinetic data. Density Functional Theory (DFT) calculations can map the energy profile of the entire catalytic cycle, identifying the transition states of highest energy and rationalizing the observed reactivity and selectivity. For instance, these studies can quantify the high activation barrier for C-F reductive elimination, explaining why it is a challenging step. Understanding these kinetic and thermodynamic parameters is essential for rationally designing more efficient catalytic systems and reaction conditions.
| Reaction | Substrate | Kinetic Observation | Implication |
| Pd-Catalyzed Formylation | Electron-Rich Aryl Bromides | Positive order in base, inverse order in CO | Base is involved in the turnover-limiting sequence; CO inhibits the reaction. |
| Pd-Catalyzed Formylation | Electron-Poor Aryl Bromides | Similar kinetic behavior to electron-rich substrates but slower rates. | Hammett analysis suggests a change in the turnover-limiting sequence depending on substrate electronics. acs.org |
| Pd-Catalyzed Desulfinative Coupling | 4-Fluoro-aryl Bromide | Zero-order in aryl bromide concentration. | Oxidative addition is not the rate-limiting step under these conditions. acs.org |
The success of palladium-catalyzed reactions involving this compound is critically dependent on the specific catalyst system employed. The choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the supporting ligand can dramatically influence reaction yield, rate, and selectivity. libretexts.org
Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a multifaceted role. They stabilize the palladium center, modulate its electronic properties, and influence the steric environment around the metal. For cross-coupling reactions of aryl halides, bulky and electron-rich ligands are often preferred. These properties facilitate the initial oxidative addition step and promote the final reductive elimination, leading to higher catalytic turnover.
Catalyst screening is therefore a routine but essential part of methods development. A matrix of different ligands and reaction conditions (solvent, base, temperature) is often tested to identify the optimal system for a specific transformation. For example, in Suzuki-Miyaura couplings, the choice of ligand can even dictate the stereochemical outcome of the reaction, preventing unwanted isomerization of vinyl groups. organic-chemistry.org The development of specialized ligands, such as cataCXium® PtB for reactions with nitrogen-containing substrates, highlights the power of ligand design in overcoming specific synthetic challenges. rsc.org
| Ligand | Catalyst Precursor | Reaction Type | Typical Outcome |
| Triphenylphosphine (B44618) (PPh₃) | Pd(OAc)₂ / Pd₂(dba)₃ | Suzuki, Heck | Standard, widely used ligand; effective for many substrates. |
| Tri(o-tolyl)phosphine (P(o-Tol)₃) | Pd(P(o-Tol)₃)₂ | Suzuki | Excellent for maintaining Z-olefin geometry and preventing isomerization. organic-chemistry.org |
| 2-(Di-tert-butylphosphino)-1-phenyl-1H-pyrrole (cataCXium® PtB) | Pd(OAc)₂ | Suzuki | High yields for coupling aryl chlorides containing basic nitrogen centers. rsc.org |
| N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂ | Suzuki, Heck | Form highly stable and active catalysts, often allowing for lower catalyst loadings. harvard.edu |
Elucidation of Molecular Structure and Electronic Properties Via Advanced Spectroscopic and Analytical Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Bromo-2,5-difluorostyrene, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional correlation experiments, would provide a definitive assignment of its structure.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the vinyl protons and the aromatic protons. The vinyl group would give rise to a characteristic set of multiplets for the three protons, typically in the range of 5.0-7.0 ppm. The coupling patterns between these protons (geminal, cis, and trans) would be invaluable for confirming the styrene (B11656) moiety. The two aromatic protons would appear as distinct multiplets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and coupling constants influenced by the neighboring bromine and fluorine atoms. The coupling between the protons and the adjacent fluorine atoms (H-F coupling) would lead to further splitting of the signals, providing crucial information about the substitution pattern on the benzene (B151609) ring.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The two vinyl carbons would resonate in the olefinic region (around 110-140 ppm). The six aromatic carbons would appear in the aromatic region (typically 110-160 ppm). The carbon atoms directly bonded to the electronegative fluorine atoms would exhibit large one-bond carbon-fluorine (¹JCF) couplings, which are highly characteristic. The carbon atom attached to the bromine atom would also have a distinct chemical shift. The precise chemical shifts and C-F coupling constants would allow for the unambiguous assignment of each carbon atom in the ring, confirming the 2,5-difluoro and 4-bromo substitution pattern.
Fluorine-19 (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. The ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these signals are indicative of their electronic environment. Furthermore, these signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (H-F coupling), providing definitive evidence for their relative positions on the aromatic ring.
Expected NMR Data for this compound (Based on Analogous Compounds):
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
| ¹H (Vinyl) | 5.0 - 7.0 | dd (geminal, cis, trans couplings) |
| ¹H (Aromatic) | 6.5 - 8.0 | m (H-H and H-F couplings) |
| ¹³C (Vinyl) | 110 - 140 | s or d |
| ¹³C (Aromatic) | 110 - 160 | d (with ¹JCF, ²JCF, etc.) |
| ¹⁹F | -110 to -140 | m (F-F and H-F couplings) |
Note: The table presents expected ranges and patterns. Actual experimental values may vary.
To definitively establish the connectivity within the this compound molecule, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. This would clearly show the connectivity within the vinyl group and identify which aromatic protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the protonated vinyl and aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connectivity between the vinyl group and the aromatic ring, as well as for assigning the quaternary (non-protonated) carbons, such as the carbon attached to the bromine and the carbons of the vinyl group that are part of the double bond.
Vibrational Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound would display absorption bands corresponding to the various stretching and bending vibrations of its functional groups. Key expected absorptions include:
C-H stretching (aromatic and vinyl): Typically observed above 3000 cm⁻¹.
C=C stretching (aromatic and vinyl): Strong to medium bands in the 1450-1650 cm⁻¹ region.
C-F stretching: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
C-Br stretching: A weaker band typically found in the 500-700 cm⁻¹ region.
Out-of-plane C-H bending: Bands in the 700-1000 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic ring.
Expected FT-IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic/Vinyl C-H Stretch | > 3000 | Medium |
| Aromatic/Vinyl C=C Stretch | 1450 - 1650 | Strong to Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| C-H Out-of-plane Bend | 700 - 1000 | Medium to Strong |
| C-Br Stretch | 500 - 700 | Weak to Medium |
Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the C=C stretching of the vinyl group and the breathing modes of the aromatic ring. The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.
Chiroptical spectroscopies such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to study chiral molecules. This compound itself is an achiral molecule as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it would not exhibit any ECD or VCD signals. These techniques would only become relevant if a chiral center were introduced into the molecule, for example, by derivatization of the vinyl group to create a stereocenter. In such a hypothetical chiral derivative, ECD and VCD could be used to determine the absolute configuration of the newly formed stereocenter.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.
High-Resolution Mass Spectrometry (HRMS) provides the high-accuracy mass measurement necessary for the unambiguous determination of the elemental composition of this compound. The precise mass of the molecular ion is measured, which allows for the calculation of its unique molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.
The presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), results in a characteristic isotopic pattern for the molecular ion peak [M]+•. This pattern consists of two peaks of nearly equal intensity separated by two mass units (M and M+2), a definitive signature for a monobrominated compound. miamioh.eduyoutube.com
Table 1: HRMS Data for this compound (C8H5BrF2)
| Parameter | Value |
|---|---|
| Molecular Formula | C8H5BrF2 |
| Calculated Exact Mass ([M]+• for 79Br) | 217.9542 u |
| Calculated Exact Mass ([M+2]+• for 81Br) | 219.9522 u |
| Observed Isotopic Ratio (M:M+2) | Approximately 1:1 |
The fragmentation of this compound in the mass spectrometer typically proceeds through pathways common to aromatic and halogenated compounds. miamioh.edulibretexts.org Key fragmentation events include the loss of the bromine atom and cleavage of the vinyl side chain.
Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 218/220 | [C8H5BrF2]+• | Molecular Ion (M+•) |
| 139 | [C8H5F2]+ | Loss of •Br from M+• |
| 113 | [C6H2F2]+• | Loss of C2H3• (vinyl group) from M+• followed by loss of Br• |
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. nih.gov In this technique, the volatile compound is separated from non-volatile impurities and other reaction components by gas chromatography before being detected and identified by mass spectrometry. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure. researchgate.net
For routine analysis, this compound is sufficiently volatile and thermally stable to be analyzed directly by GC-MS without derivatization. nih.gov Purity is determined by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.
Derivatization Strategies: Although not typically necessary for this compound itself, derivatization strategies can be employed in specific analytical contexts, such as the analysis of its reaction products or for enhancing detection limits. jfda-online.comsemanticscholar.org Derivatization involves chemically modifying the analyte to improve its chromatographic behavior or mass spectrometric response. gcms.cz
Epoxidation/Hydroxylation of the Vinyl Group: The double bond of the styrene moiety can be derivatized through reactions like epoxidation followed by hydrolysis to a diol. The resulting diol can then be silylated (e.g., with BSTFA) to produce a more volatile and thermally stable derivative with a characteristic mass spectrum, which can be useful for complex matrix analysis. nih.gov
Bromination of the Vinyl Group: Addition of bromine across the double bond would yield a tribromo derivative. This strategy can be used to confirm the presence of the vinyl group and alter the retention time and mass spectral fragmentation pattern significantly.
These derivatization methods are generally used for structural confirmation or for analyzing specific functional groups within a molecule rather than for routine purity checks of the parent styrene. jfda-online.com
X-ray Diffraction Studies for Solid-State Structural Characterization
While a specific crystal structure for this compound is not widely reported in the literature, data from analogous structures, such as other substituted bromodiphenyls, can provide expected values. bath.ac.uknih.gov The analysis would reveal the planarity of the benzene ring and the orientation of the vinyl, bromo, and fluoro substituents relative to the ring.
Table 3: Predicted Crystallographic Parameters and Structural Features for this compound
| Parameter | Expected Observation | Significance |
|---|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. researchgate.net |
| C-Br Bond Length | ~1.90 Å | Standard length for a bromine atom attached to an sp2 carbon. |
| C-F Bond Length | ~1.35 Å | Standard length for a fluorine atom attached to an sp2 carbon. |
| C=C (Vinyl) Bond Length | ~1.34 Å | Characteristic of a carbon-carbon double bond. |
| Dihedral Angle (Ring-Vinyl) | Small, indicating near-coplanarity | The degree of coplanarity between the vinyl group and the aromatic ring affects the extent of π-conjugation. |
| Intermolecular Interactions | Potential for Br···F, Br···π, or π···π interactions | These non-covalent interactions govern the crystal packing and influence physical properties like melting point. researchgate.net |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The key chromophore in this molecule is the styrene system, where the vinyl group is conjugated with the π-electron system of the benzene ring. cdnsciencepub.com
This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to non-conjugated systems. The primary electronic transition observed is a π → π* transition. libretexts.org
The spectrum of this compound is expected to show strong absorption bands in the UV region. The positions and intensities of these bands are influenced by the substituents on the aromatic ring. Halogen substituents (Br and F) can cause a bathochromic shift (shift to longer wavelengths) and potentially alter the intensity of the absorption bands compared to unsubstituted styrene. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Description |
|---|---|---|---|
| π → π* | ~250 - 270 nm | High (~10,000 - 15,000 L mol-1 cm-1) | Corresponds to the primary electronic transition of the conjugated styrene system. libretexts.org |
The exact λmax and molar absorptivity are dependent on the solvent used, as solvent polarity can stabilize the ground and/or excited states differently. wikipedia.org
Mechanistic Investigations and Transformative Reactivity of 4 Bromo 2,5 Difluorostyrene
Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Center
The carbon-bromine bond in 4-Bromo-2,5-difluorostyrene is a prime site for the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. The presence of electron-withdrawing fluorine atoms on the aromatic ring influences the electron density at the reaction center, impacting the kinetics and efficiency of these transformations. Palladium-catalyzed reactions are particularly prominent in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at the vinyl position. e-bookshelf.de In the case of this compound, this reaction allows for the extension of the styrene (B11656) framework by coupling it with a variety of alkene partners. The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide generated during the catalytic cycle. uwindsor.ca The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and controlling regioselectivity. nih.gov
Table 1: Representative Mizoroki-Heck Reaction Conditions for Aryl Bromides This table illustrates typical conditions applicable to the reaction of this compound with various alkenes, based on established protocols for similar substrates.
| Alkene Partner | Catalyst System | Base | Solvent | Temperature (°C) | Expected Product |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 2,5-Difluoro-4-stilbenylstyrene |
| Methyl acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 120 | Methyl (E)-3-(2,5-difluoro-4-vinylphenyl)acrylate |
| 1-Octene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 110 | 4-(1-Octenyl)-2,5-difluorostyrene |
| Cyclohexene | Pd(dba)₂ / P(o-tol)₃ | Cy₂NMe | Dioxane | 100 | 4-(Cyclohexen-1-yl)-2,5-difluorostyrene |
The Suzuki-Miyaura and Stille reactions are among the most versatile and widely used cross-coupling methods for C-C bond formation. nih.govorganic-chemistry.org The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com
The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.orglibretexts.org While organotin compounds have toxicity concerns, the reaction is highly effective and tolerates many functional groups. organic-chemistry.orgwikipedia.org Additives such as copper(I) salts or fluoride (B91410) ions can significantly accelerate the rate of Stille couplings. organic-chemistry.orgthieme-connect.com
Table 2: Comparison of Suzuki-Miyaura and Stille Coupling for Aryl Bromides This table outlines general parameters for the coupling of this compound with representative partners.
| Reaction | Coupling Partner | Catalyst | Base / Additive | Solvent | Key Features |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Environmentally benign boron reagents; wide substrate scope. nih.govmdpi.com |
| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | LiCl (additive) | Toluene | Air and moisture stable reagents; broad functional group tolerance. libretexts.org |
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. rsc.org This reaction is a cornerstone for the synthesis of arylalkynes and is traditionally catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. nih.gov Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.govnih.gov This methodology allows for the direct introduction of an ethynyl (B1212043) group or a substituted alkyne onto the 4-position of the 2,5-difluorostyrene (B1370312) core, creating valuable intermediates for materials science and organic synthesis.
Table 3: Typical Sonogashira Coupling Conditions Illustrative conditions for the reaction of this compound with a terminal alkyne.
| Alkyne Partner | Catalyst System | Base | Solvent | Temperature |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | THF | Room Temp. |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 60 °C |
The catalytic cycles for the Mizoroki-Heck, Suzuki-Miyaura, Stille, and Sonogashira reactions, while distinct in their specifics, share a common mechanistic framework revolving around a palladium catalyst. wikipedia.org The generally accepted cycle begins with a coordinatively unsaturated Pd(0) species.
Transmetalation / Olefin Insertion :
In Suzuki-Miyaura and Stille couplings, the next step is transmetalation , where the organic group from the organoboron or organotin reagent is transferred to the Pd(II) center, displacing the bromide. wikipedia.org
In the Mizoroki-Heck reaction, the alkene coordinates to the Pd(II) complex, followed by syn-insertion of the vinyl group into the palladium-aryl bond. researchgate.net
In the Sonogashira reaction, the copper acetylide (formed in situ) undergoes transmetalation with the Pd(II) complex. nih.gov
Reductive Elimination / β-Hydride Elimination :
For Suzuki-Miyaura, Stille, and Sonogashira reactions, the cycle concludes with reductive elimination , where the two organic fragments are coupled together, forming the final product and regenerating the active Pd(0) catalyst. wikipedia.orgwikipedia.org
For the Mizoroki-Heck reaction, a β-hydride elimination step follows olefin insertion, which forms the C=C double bond in the product and a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. uwindsor.caresearchgate.net
Ligands and additives are crucial for the success of metal-catalyzed cross-coupling reactions, as they modulate the stability, activity, and selectivity of the catalyst. acs.org
Ligands : Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or bulky biarylphosphines, are commonly employed. core.ac.uk They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and influence the rates of oxidative addition and reductive elimination. acs.org The steric and electronic properties of the ligand can dictate the outcome of the reaction, including regioselectivity in Mizoroki-Heck reactions. nih.gov For instance, sterically hindered, electron-rich ligands can accelerate the coupling process. harvard.edu
Additives : Various additives can enhance reaction efficiency. In Stille couplings, chloride salts (e.g., LiCl) can facilitate the transmetalation step, while copper(I) iodide (CuI) can increase the reaction rate. harvard.edu In Suzuki-Miyaura reactions, fluoride ions can promote the reaction by forming more reactive organoboron species. thieme-connect.com The choice of base is also critical, as it participates directly in the catalytic cycle, particularly in the regeneration of the active catalyst. uwindsor.ca
Reactivity of the Vinyl Moiety
The vinyl group of this compound is an electron-rich functional group that can participate in a range of chemical transformations. Its reactivity is influenced by the attached fluorinated aromatic ring.
The vinyl group can undergo polymerization, a characteristic reaction of styrenic monomers. researchgate.netresearchgate.net It can also serve as a substrate in various transition-metal-catalyzed reactions. For example, styrenes are known to be activated alkenes that can participate in further Heck-type reactions or be targets for C-H activation, leading to selective functionalization at the vinylic position. acs.orgacs.org The electronic properties conferred by the 2,5-difluoro substitution pattern can influence the regioselectivity and rate of these transformations. Furthermore, the vinyl group can be subjected to classic alkene reactions such as hydrogenation, halogenation, or epoxidation, providing pathways to a diverse array of functionalized derivatives.
Addition Reactions Across the Double Bond (e.g., hydrohalogenation, hydrogenation)
The vinyl group of this compound is susceptible to electrophilic addition reactions, a characteristic feature of alkenes. The regiochemical and stereochemical outcomes of these reactions are dictated by the electronic properties of the substituted aromatic ring and the nature of the attacking reagent.
Hydrohalogenation: The addition of hydrogen halides (HX) to this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the attack of the alkene's pi-electrons on the electrophilic hydrogen of the HX molecule. This step is highly regioselective and follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. lumenlearning.com This preference is due to the formation of the more stable carbocation intermediate. In the case of styrene derivatives, the positive charge is preferentially formed on the carbon adjacent to the aromatic ring (a benzylic carbocation), as it is stabilized by resonance with the benzene (B151609) ring. ucalgary.cayoutube.com
The halogen substituents (Br and F) on the ring are electron-withdrawing through induction but can be weakly electron-donating through resonance. The strong inductive withdrawal deactivates the ring and can slightly reduce the rate of electrophilic addition compared to unsubstituted styrene. However, the regioselectivity remains governed by the formation of the benzylic carbocation, leading to the product where the halogen (X) is attached to the carbon bonded to the aromatic ring.
Hydrogenation: The catalytic hydrogenation of the vinyl group in this compound leads to the formation of 4-bromo-1-ethyl-2,5-difluorobenzene. This reaction typically involves the use of transition metal catalysts such as palladium, platinum, or nickel. rsc.orgresearchgate.net The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond. The substrate adsorbs onto the surface of the metal catalyst, followed by the sequential transfer of hydrogen atoms to the carbons of the vinyl group. acs.org This process is generally highly efficient and selective for the alkene double bond, leaving the aromatic ring intact under mild conditions. More forcing conditions (higher pressure and temperature) would be required to reduce the aromatic ring or cleave the carbon-halogen bonds.
| Reaction | Reagent | Primary Product | Key Principle |
|---|---|---|---|
| Hydrohalogenation | HBr | 1-Bromo-1-(4-bromo-2,5-difluorophenyl)ethane | Markovnikov's Rule (Benzylic Carbocation Stability) |
| Hydrogenation | H₂, Pd/C | 4-Bromo-1-ethyl-2,5-difluorobenzene | Syn-addition on Catalyst Surface |
Radical Polymerization Mechanisms and Kinetics
This compound can undergo radical polymerization to form poly(this compound). The process follows the standard mechanistic steps of radical polymerization: initiation, propagation, and termination. youtube.com
Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which thermally decomposes to generate primary radicals. libretexts.org This radical then adds to the vinyl group of a monomer molecule, creating a new, monomer-centered radical.
Propagation: The newly formed radical adds to the double bond of another monomer molecule. This step repeats, rapidly extending the polymer chain. The addition occurs in a head-to-tail fashion, leading to the formation of a stable benzylic radical intermediate in each step. libretexts.org Halogen atoms adjacent to a radical center can provide some stabilization through hyperconjugation. libretexts.org
Termination: The growth of polymer chains is concluded by termination steps, which typically occur through combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains). libretexts.org
The kinetics of the polymerization are influenced by the substituents on the styrene ring. rsc.orgfrontiersin.org The electron-withdrawing nature of the fluorine and bromine atoms can affect the reactivity of the vinyl group and the stability of the propagating radical, thereby influencing the rates of propagation and termination. cmu.edu
Copolymerization with Co-monomers for Tailored Polymers
Copolymerization of this compound with other vinyl monomers (e.g., styrene, methyl methacrylate) allows for the synthesis of polymers with tailored properties. The composition and structure of the resulting copolymer are determined by the reactivity ratios of the co-monomers, denoted as r₁ and r₂. fiveable.me
The reactivity ratio is the ratio of the rate constant for a radical adding to its own type of monomer to the rate constant for it adding to the other monomer. fiveable.me
If r₁ > 1, the growing chain radical M₁• prefers to add to monomer M₁.
If r₁ < 1, the growing chain radical M₁• prefers to add to monomer M₂.
If r₁r₂ = 1, a random copolymer is formed. fiveable.me
If r₁r₂ ≈ 0, an alternating copolymer is likely.
By incorporating this compound units into a polymer chain, properties such as flame retardancy (due to bromine), thermal stability, chemical resistance, and refractive index (due to fluorine) can be significantly modified. The specific values of the reactivity ratios for this compound with common co-monomers would need to be determined experimentally. acs.org
| Scenario | Reactivity Ratios (r₁, r₂) | Product (r₁r₂) | Resulting Copolymer Structure |
|---|---|---|---|
| Ideal Random | r₁ ≈ 1, r₂ ≈ 1 | 1 | Random sequence of M₁ and M₂ units |
| Alternating Tendency | r₁ ≈ 0, r₂ ≈ 0 | 0 | Largely alternating M₁-M₂-M₁-M₂ sequence |
| Blocky Tendency | r₁ > 1, r₂ > 1 | >1 | Blocks of M₁ and blocks of M₂ |
Reactions Involving Aromatic Fluorine Substituents
The halogen atoms on the aromatic ring of this compound are key sites for further functionalization, particularly through nucleophilic aromatic substitution and C-F bond activation.
Nucleophilic Aromatic Substitution on the Fluorinated Ring
Aromatic rings bearing strong electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SₙAr). wikipedia.org In this compound, the fluorine and bromine atoms are strongly electronegative, making the ring electron-deficient and thus susceptible to attack by nucleophiles (e.g., alkoxides, amines).
The SₙAr reaction proceeds via a two-step addition-elimination mechanism. youtube.com
Addition: The nucleophile attacks a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized onto the ortho and para positions relative to the site of attack. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. chemistrysteps.com
Elimination: The aromaticity is restored by the expulsion of the leaving group.
In SₙAr reactions, the typical leaving group ability of halogens is inverted compared to Sₙ2 reactions, with the order being F > Cl ≈ Br > I. wikipedia.orgnih.govstackexchange.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic. chemistrysteps.comstackexchange.com Therefore, one of the fluorine atoms is the most probable leaving group in an SₙAr reaction with this compound.
Investigation of C-F Bond Activation Pathways
While the C-F bond is the strongest single bond in organic chemistry, its activation and functionalization are areas of intense research. chem8.org Transition-metal catalysis provides a powerful alternative to SₙAr for transforming C-F bonds. mdpi.comnih.govuiowa.edu Catalytic systems based on nickel, palladium, rhodium, and other metals can cleave C-F bonds, often under milder conditions than required for SₙAr and with different selectivity. chem8.org
Potential C-F activation pathways for this compound include:
Oxidative Addition: A low-valent transition metal complex inserts into the C-F bond, forming an aryl-metal-fluoride complex. This is often a challenging step for unactivated C-F bonds but is a key process in many cross-coupling reactions. chem8.org
Lewis Acid-Assisted Activation: Coordination of a Lewis acid to the fluorine atom can weaken the C-F bond, making it more susceptible to cleavage. researchgate.net
Reductive Defluorination: The use of strong reducing agents or photocatalysis can generate radical intermediates, leading to C-F bond cleavage. researchgate.net
These methods enable the replacement of fluorine with a wide range of other functional groups, providing synthetic routes that are complementary to classical nucleophilic substitution. mdpi.com
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity:
Addition Reactions: As discussed in section 4.2.1, the hydrohalogenation of the vinyl group is highly regioselective, following Markovnikov's rule due to the superior stability of the benzylic carbocation intermediate. lumenlearning.comucalgary.ca
Nucleophilic Aromatic Substitution: The regioselectivity of SₙAr is determined by the positions of the activating groups. The two fluorine atoms are at positions 2 and 5. Attack at C-2 would place the developing negative charge in the Meisenheimer complex at C-1 (destabilized by the adjacent vinyl group's potential resonance effects), C-3, and C-5. Attack at C-5 would place the charge at C-6, C-4 (bearing the bromine), and C-2 (bearing the other fluorine). The precise outcome depends on the interplay of inductive and resonance effects, but substitution is generally favored at positions that are ortho or para to other electron-withdrawing groups. chemistrysteps.com In polyfluoroarenes, substitution often occurs para to another activating group. nih.govresearchgate.net
Stereoselectivity:
Addition Reactions: The stereochemistry of addition to the vinyl group depends on the mechanism. dalalinstitute.com Catalytic hydrogenation results in syn-addition, where both hydrogen atoms add to the same face of the double bond. researchgate.net For hydrohalogenation, the intermediate is a planar benzylic carbocation. The subsequent attack by the halide nucleophile can occur from either face, typically leading to a racemic mixture of products if the resulting carbon becomes a stereocenter. Other electrophilic additions, such as bromination, may proceed through a cyclic bromonium ion intermediate, which leads to anti-addition of the two bromine atoms. dalalinstitute.comyoutube.com
Exploration of Free Radical Pathways
The investigation into the free radical pathways of this compound is crucial for understanding its reactivity and potential for polymerization and other addition reactions. While specific mechanistic studies exclusively focused on this compound are not extensively detailed in the reviewed literature, a comprehensive understanding can be extrapolated from the well-established principles of free radical chemistry of substituted styrenes and haloalkenes.
The reactivity of this compound in free radical reactions is significantly influenced by the electronic properties of its substituents. The vinyl group is the primary site of reaction, while the bromo and fluoro substituents on the aromatic ring exert electronic effects that modulate the stability of radical intermediates. Both bromine and fluorine are electron-withdrawing groups, which can influence the rate and control of free radical polymerization.
A primary avenue for exploring the free radical pathways of this compound is through its polymerization. The general mechanism for the free radical polymerization of styrene and its derivatives proceeds through the characteristic steps of initiation, propagation, and termination.
Initiation: The process begins with the generation of free radicals from an initiator molecule, often through homolytic cleavage induced by heat or light. Common initiators include peroxides and azo compounds. These primary radicals then react with a monomer of this compound to form a styryl radical.
Propagation: The newly formed styryl radical adds to another monomer molecule, creating a new, larger radical. This process repeats, leading to the growth of a polymer chain. The addition typically occurs in a head-to-tail fashion to generate the most stable radical intermediate.
Termination: The growth of the polymer chain is halted through termination steps, which can occur by combination (two growing chains coupling together) or disproportionation (hydrogen atom transfer between two growing chains). For styrene derivatives, combination is often a major termination pathway.
Studies on the polymerization of substituted styrenes have shown that electron-withdrawing substituents can increase the rate of polymerization. cmu.edu This suggests that this compound would likely exhibit a high reactivity in free radical polymerization.
In the context of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), the halogen substituents on the styrene monomer can play a significant role. Research on the ATRP of substituted styrenes has demonstrated that monomers with electron-withdrawing groups can lead to better control over the polymerization process, resulting in polymers with well-defined molecular weights and low polydispersity. cmu.edu
The following interactive table presents hypothetical data based on typical results from a study on the free radical polymerization of a substituted styrene, illustrating the kind of experimental findings that would be relevant to understanding the reactivity of this compound.
| Entry | Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | AIBN | 100:1 | 70 | 4 | 65 | 7,200 | 1.45 |
| 2 | AIBN | 200:1 | 70 | 4 | 58 | 12,500 | 1.52 |
| 3 | BPO | 100:1 | 80 | 3 | 72 | 8,100 | 1.48 |
| 4 | BPO | 200:1 | 80 | 3 | 68 | 14,300 | 1.55 |
Note: This table is illustrative and does not represent actual experimental data for this compound.
Beyond polymerization, this compound can also undergo other free radical addition reactions. For instance, the addition of hydrogen bromide (HBr) in the presence of peroxides proceeds via a free radical mechanism, leading to the anti-Markovnikov product. masterorganicchemistry.com In this reaction, a bromine radical adds to the less substituted carbon of the vinyl group, forming a more stable benzylic radical, which then abstracts a hydrogen atom from HBr.
No Publicly Available Computational Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational chemistry studies detailing the properties and reactivity of this compound could be located. The CAS number for this compound has been identified as 1935597-43-5. However, searches using both the chemical name and CAS number did not yield any published research pertaining to the requested topics.
Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:
Density Functional Theory (DFT) Calculations: No available data on optimized molecular geometries, conformational analysis, electronic structure, molecular orbitals (HOMO-LUMO), or charge distribution for this specific molecule.
Prediction of Spectroscopic Parameters: No published computational predictions for NMR chemical shifts or vibrational frequencies.
Reaction Mechanisms: No computational studies on reaction mechanisms or transition states involving this compound.
QSAR/QSPR: No quantitative structure-activity or structure-property relationship studies featuring this compound.
While computational studies exist for structurally similar compounds, the strict requirement to focus solely on this compound prevents the inclusion of data from other molecules. The information required to construct the requested article appears to be absent from the public scientific domain at this time.
Computational Chemistry and Theoretical Modeling of 4 Bromo 2,5 Difluorostyrene
Molecular Dynamics Simulations for Intermolecular Interactions
At the heart of MD simulations is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For halogenated organic compounds like 4-bromo-2,5-difluorostyrene, the development of an accurate force field is a critical challenge. Standard force fields may not adequately capture the nuances of interactions involving halogens, such as anisotropic charge distributions that lead to phenomena like halogen bonding. nih.govunipi.it Therefore, specialized polarizable force fields, which account for the redistribution of electron density in response to the local electric field, are often necessary for accurate modeling of these systems. nih.gov These force fields are typically parameterized using high-level quantum mechanical calculations and validated against experimental data for related compounds. unipi.it
The intermolecular interactions expected to be significant for this compound can be categorized as follows:
Van der Waals Interactions: These are fundamental interactions arising from temporary fluctuations in electron density, leading to induced dipoles. The bromine and fluorine atoms, with their large electron clouds, would contribute significantly to these dispersive forces.
Electrostatic Interactions: The presence of electronegative fluorine and bromine atoms, as well as the π-system of the aromatic ring and the vinyl group, creates a permanent dipole moment in the this compound molecule. These permanent dipoles would lead to electrostatic interactions between molecules.
Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. In the case of this compound, the bromine atom could potentially form halogen bonds with electron-rich areas of neighboring molecules, such as the π-cloud of the aromatic ring.
π-π Stacking: The aromatic rings of adjacent this compound molecules can interact through π-π stacking. The electron-withdrawing fluorine and bromine substituents would influence the quadrupole moment of the aromatic ring, affecting the preferred geometry (e.g., parallel-displaced or T-shaped) of these interactions.
To illustrate the type of data that would be obtained from a molecular dynamics simulation of this compound, the following tables present hypothetical yet realistic research findings based on studies of similar halogenated styrenes and aromatic compounds.
Table 1: Simulated Intermolecular Interaction Energies for a Dimer of this compound in a Vacuum
| Interaction Type | Interaction Energy (kcal/mol) |
| Van der Waals | -3.5 |
| Electrostatic | -2.8 |
| Halogen Bond (Br···π) | -1.5 |
| π-π Stacking | -2.2 |
| Total Interaction Energy | -10.0 |
This table presents a hypothetical breakdown of the contributions of different types of intermolecular forces to the total interaction energy between two this compound molecules. The values are illustrative and based on typical energies for such interactions in similar chemical systems.
Table 2: Radial Distribution Functions (g(r)) from a Simulated Bulk Liquid of this compound
| Atom Pair | Peak Position (Å) | Interpretation |
| Br···Br | 4.2 | Indicates the most probable distance between bromine atoms of adjacent molecules. |
| Ring Centroid···Ring Centroid | 4.5 | Suggests a prevalence of parallel-displaced π-π stacking. |
| Br···Ring Centroid | 5.0 | Consistent with the presence of halogen bonding between the bromine atom and the aromatic ring. |
This table illustrates how radial distribution functions, a key output of MD simulations, can provide information about the spatial arrangement of molecules in a liquid. The peak positions indicate the distances at which it is most probable to find a pair of atoms or molecular fragments.
Advanced Applications in Materials Science and Specialized Organic Synthesis
Development of Functional Polymers and Macromolecules
The presence of the vinyl group allows 4-Bromo-2,5-difluorostyrene to act as a monomer in various polymerization reactions, leading to the creation of high-performance polymers and complex macromolecular structures. The fluorine and bromine atoms further enhance the functionality of the resulting polymers, enabling a wide range of applications.
As a Monomer in High-Performance Polymer Synthesis
This compound is a valuable monomer for the synthesis of high-performance polymers due to the combined effects of its functional groups. The incorporation of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The bromine atom provides a reactive site for post-polymerization modifications, allowing for the introduction of further functionalities or for the creation of graft copolymers.
While specific data on the homopolymer of this compound is not extensively documented in publicly available literature, the polymerization behavior of structurally similar fluorinated styrenes, such as 2,3,4,5,6-pentafluorostyrene (B1630577) (PFS), has been well-studied. fluorine1.ru These studies demonstrate that fluorinated styrenes can be successfully polymerized using various techniques, including controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru These controlled polymerization techniques allow for the synthesis of polymers with well-defined molecular weights and low polydispersity, which is crucial for high-performance applications.
Synthesis of Fluorinated (Co)polymers with Tunable Properties (e.g., thermal stability, optical transparency, dielectric constant)
The copolymerization of this compound with other monomers offers a powerful strategy for tuning the properties of the resulting materials. By carefully selecting the comonomers and controlling their ratio in the polymer chain, it is possible to tailor specific characteristics such as thermal stability, optical transparency, and dielectric constant.
Fluorinated polymers are known for their exceptional thermal and chemical resistance. fluorine1.ru The introduction of this compound units into a polymer chain can therefore be expected to enhance its thermal stability. For instance, studies on copolymers of styrene (B11656) and fluorinated styrenes have shown that the glass transition temperature (Tg) can be influenced by the composition of the copolymer. acs.org
The presence of fluorine atoms also tends to lower the refractive index of a material, which can lead to enhanced optical transparency. This property is highly desirable for applications in optical devices and coatings. Furthermore, the low polarizability of the carbon-fluorine bond contributes to a lower dielectric constant, making fluorinated polymers attractive for use as insulating materials in microelectronics. The ability to precisely control the amount of fluorine incorporation through copolymerization allows for the fine-tuning of these optical and dielectric properties.
Table 1: Expected Influence of this compound Incorporation on Copolymer Properties
| Property | Expected Effect of Increased this compound Content | Rationale |
| Thermal Stability | Increase | High bond energy of C-F bonds. |
| Optical Transparency | Increase | Lower refractive index associated with fluorination. |
| Dielectric Constant | Decrease | Low polarizability of C-F bonds. |
| Hydrophobicity | Increase | Low surface energy of fluorinated surfaces. |
This table is based on established principles of fluorine chemistry in polymer science.
Polymer Architectures for Advanced Materials (e.g., block copolymers, dendrimers)
Modern polymer chemistry enables the synthesis of complex macromolecular architectures beyond simple linear chains. This compound can serve as a key component in the construction of advanced materials with structures like block copolymers and dendrimers.
Block Copolymers: Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing fluorinated segments can be achieved using controlled radical polymerization techniques. fluorine1.ruacs.org For example, a polystyrene block could be synthesized first, and then used as a macroinitiator for the polymerization of this compound to create a polystyrene-b-poly(this compound) diblock copolymer. The immiscibility between the fluorinated and non-fluorinated blocks can lead to microphase separation, resulting in the formation of well-ordered nanostructures with potential applications in areas like nanolithography and advanced coatings.
Dendrimers: Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.govsigmaaldrich.com While the direct synthesis of dendrimers using this compound as the branching unit is not explicitly reported, its functional groups make it a potential candidate for the synthesis of functionalized dendritic structures. For instance, the vinyl group could be polymerized from a multifunctional core to create a star polymer, and the bromine atoms on the periphery could then be used for the attachment of subsequent dendritic generations or other functional molecules. The synthesis of dendritic polystyrenes with functional groups at each branch point has been demonstrated using related vinyl-functionalized monomers. acs.orgacs.org
Building Block for Specialty Organic Compounds
Beyond its role in polymer science, the reactivity of the bromine and vinyl groups, combined with the influence of the fluorine atoms, makes this compound a valuable intermediate in the synthesis of a variety of specialty organic compounds.
Precursors for Fluorine-Containing Pharmaceutical Intermediates and Agrochemicals
The incorporation of fluorine atoms into organic molecules can have a profound impact on their biological activity, metabolic stability, and pharmacokinetic properties. acs.org This has made fluorine-containing compounds increasingly important in the pharmaceutical and agrochemical industries. This compound can serve as a precursor for the synthesis of such bioactive molecules.
Synthesis of Optoelectronic Materials (e.g., organic semiconductors, OLEDs, perovskite solar cells, photochromic systems)
The unique electronic properties imparted by the fluorine and bromine atoms make this compound a promising building block for the synthesis of materials for optoelectronic applications.
Organic Semiconductors and OLEDs: The synthesis of organic semiconductors often involves the construction of extended π-conjugated systems. The bromine atom in this compound provides a convenient handle for palladium-catalyzed cross-coupling reactions, allowing for the facile connection of this fluorinated aromatic unit to other aromatic building blocks. The electron-withdrawing nature of the fluorine atoms can be used to tune the energy levels (HOMO and LUMO) of the resulting conjugated molecules, which is a critical aspect in the design of materials for organic light-emitting diodes (OLEDs). researchgate.netuniss.it
Perovskite Solar Cells: In the field of perovskite solar cells, fluorinated materials are being explored for use as interfacial layers to improve device efficiency and stability. rsc.orgbohrium.combohrium.comresearchgate.netnih.gov Polymers or small molecules derived from this compound could potentially be used to create hydrophobic and electronically matched layers at the interface between the perovskite and the charge-transporting layers, thereby enhancing performance and longevity.
Building Blocks for Supramolecular Assemblies and Molecular Recognition Systems
This compound is a strategically functionalized aromatic molecule with significant potential as a versatile building block in the field of supramolecular chemistry and molecular recognition. Its unique combination of a vinyl group, a bromine atom, and two fluorine atoms on a phenyl ring allows for the orchestration of a variety of non-covalent interactions. These interactions are fundamental to the self-assembly of complex, well-ordered supramolecular structures and for the specific recognition of other molecules. The specific arrangement of these functional groups offers a high degree of control over the directionality and strength of intermolecular forces, making it a valuable component for the rational design of advanced materials.
The participation of this compound in supramolecular assemblies is primarily governed by a sophisticated interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions. The presence and orientation of the bromo and fluoro substituents on the aromatic ring are critical in defining the nature and geometry of the resulting supramolecular architectures.
Halogen Bonding: The bromine atom in this compound is a key player in forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. bohrium.comnih.gov The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. bohrium.com Consequently, the bromine atom in this molecule is a potent halogen bond donor. The electrophilic region, often referred to as a "σ-hole," is located on the halogen atom opposite to the C-Br covalent bond. frontiersin.org This directionality is a powerful tool in crystal engineering, enabling the predictable formation of one-, two-, or three-dimensional networks. bohrium.comnih.gov In the context of this compound, the bromine atom can engage in halogen bonds with a variety of halogen bond acceptors, such as lone pairs of electrons on nitrogen, oxygen, or even other halogen atoms.
The combination of these non-covalent forces allows for the creation of intricate and functional supramolecular systems. For instance, the interplay between halogen bonding and π-π stacking can lead to the formation of layered structures, porous frameworks, or liquid crystalline phases. bohrium.com
In the realm of molecular recognition, this compound can be incorporated into larger host molecules, such as macrocycles or polymers, to create specific binding sites for guest molecules. The well-defined directionality of the halogen bond, coupled with the shape and electronic complementarity provided by the difluorinated phenyl ring, can lead to highly selective recognition of anions or neutral electron-rich species. The ability to "tune" the strength of the halogen bond by modifying the electronic nature of the halogen bond donor or acceptor is a key advantage in designing synthetic receptors with high affinity and selectivity.
The table below summarizes the key non-covalent interactions that this compound can participate in and their potential impact on the formation of supramolecular assemblies and molecular recognition systems.
| Interaction Type | Key Functional Group(s) | Role in Supramolecular Assembly & Molecular Recognition |
| Halogen Bonding | Bromo Group | Strong, directional interaction for building robust and predictable architectures. Key for specific recognition of electron-rich guests. |
| Hydrogen Bonding | Fluoro Groups | Weaker, directional interactions (C-F···H) that contribute to the stability and fine-tuning of the overall structure. |
| π-π Stacking | Aromatic Styrene Core | Non-directional interactions that promote the association of aromatic units, leading to the formation of columnar or layered structures. |
| F···F Interactions | Fluoro Groups | Weak, short-range interactions that can influence the packing and conformation of molecules within the assembly. |
The strategic placement of bromo and fluoro substituents on the styrene framework of this compound thus provides a powerful and versatile platform for the design and construction of novel supramolecular materials and highly selective molecular recognition systems.
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies and Catalysis
Future synthetic efforts towards 4-bromo-2,5-difluorostyrene and its derivatives are likely to focus on efficiency, selectivity, and sustainability. While traditional methods like the Wittig reaction provide a foundational approach for converting aldehydes to alkenes, contemporary catalysis offers avenues for more direct and atom-economical routes. acs.orgnih.govnih.govorganic-chemistry.orgnih.gov
Catalytic C-H Vinylation: A significant advancement would be the direct vinylation of 1-bromo-2,5-difluorobenzene. This approach, bypassing the need for pre-functionalized starting materials, aligns with the principles of green chemistry by reducing step counts and waste generation. Research into transition-metal catalysis, particularly with palladium, nickel, or copper complexes, could unlock this transformation. acs.orgrsc.org
Advanced Cross-Coupling Reactions: The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, presents a viable route for the synthesis of styrenic compounds. researchgate.net Future research could explore novel catalyst systems for the Heck-type coupling of 4-bromo-2,5-difluoroaryl halides with vinylating agents, focusing on milder reaction conditions and higher yields.
Flow Chemistry and Process Optimization: The implementation of continuous flow technologies could offer significant advantages for the synthesis of this compound. Flow reactors can enable precise control over reaction parameters, enhance safety for exothermic reactions, and facilitate scalable production.
| Synthetic Strategy | Potential Advantages | Key Research Areas |
| Catalytic C-H Vinylation | Atom economy, reduced synthetic steps | Development of selective and robust catalysts (Pd, Ni, Cu) |
| Advanced Cross-Coupling | High functional group tolerance | Novel phosphine (B1218219) ligands, milder reaction conditions |
| Flow Chemistry | Scalability, safety, process control | Reactor design, optimization of reaction parameters |
Novel Applications in Niche Materials and Technologies
The incorporation of both bromine and fluorine atoms into the styrene (B11656) backbone imparts unique properties that can be exploited in various high-performance materials.
Advanced Polymers: this compound is a valuable monomer for the synthesis of fluorinated polymers. researchgate.netboydbiomedical.comacs.org These materials are known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netboydbiomedical.com The presence of the bromine atom provides a site for post-polymerization modification, allowing for the introduction of further functionalities or for cross-linking to enhance material properties. Such polymers could find use in specialty coatings, membranes, and advanced composites. researchgate.net
Fire-Retardant Materials: The synergistic effect of bromine and fluorine is well-established in the field of fire retardants. Polymers and copolymers derived from this compound could exhibit excellent flame-retardant properties, making them suitable for applications in electronics, construction, and transportation where fire safety is paramount.
Dielectric Materials: Fluorinated polymers often possess low dielectric constants and dissipation factors, making them attractive for applications in high-frequency electronics and communications. spiedigitallibrary.org Research into polymers derived from this compound could lead to the development of novel dielectric materials for microelectronics and 5G technology.
| Application Area | Key Properties Conferred by this compound | Potential Technologies |
| Advanced Polymers | Thermal stability, chemical resistance, low surface energy | Specialty coatings, separation membranes, composites |
| Fire-Retardant Materials | Flame retardancy (synergy of Br and F) | Electronics housing, building materials, automotive components |
| Dielectric Materials | Low dielectric constant, low dissipation factor | High-frequency circuit boards, 5G communication components |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound opens doors to a wide range of interdisciplinary research collaborations.
Materials Science and Engineering: Collaboration between synthetic chemists and materials scientists is crucial for designing and fabricating novel materials with tailored properties. This includes the development of copolymers and blends to fine-tune mechanical, thermal, and electrical characteristics for specific applications.
Biomedical Engineering: Fluoropolymers are increasingly utilized in biomedical applications due to their biocompatibility and biostability. researchgate.netresearchgate.netboydbiomedical.comacs.orgspiedigitallibrary.org Copolymers incorporating this compound could be explored for use in medical devices, implants, and drug delivery systems. The bromine functionality could serve as a handle for attaching bioactive molecules.
Computational Chemistry: Theoretical modeling and computational studies can provide valuable insights into the polymerization behavior of this compound and predict the properties of the resulting polymers. This can accelerate the discovery and development of new materials by guiding experimental efforts.
Q & A
Basic: What are the optimal synthetic routes for preparing 4-Bromo-2,5-difluorostyrene with high purity?
Methodological Answer:
The synthesis of this compound can be achieved through halogenation or cross-coupling strategies. A viable route involves:
- Step 1: Bromination of 2,5-difluorostyrene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C, monitored by TLC.
- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Validation: Purity can be confirmed using HPLC (>98%) and ¹⁹F NMR to verify fluorine substitution patterns.
Key Considerations: - Steric hindrance from fluorine substituents may require optimized reaction times (e.g., 12–24 hours) to prevent incomplete bromination .
- Alternative routes may employ Suzuki-Miyaura coupling using 4-bromo-2,5-difluorophenylboronic acid precursors, as seen in analogous difluorobenzene syntheses .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR: Identifies vinyl proton signals (δ 6.5–7.2 ppm) and splitting patterns due to adjacent fluorine atoms (J ~15–20 Hz).
- ¹⁹F NMR: Resolves distinct fluorine environments (δ -110 to -120 ppm for ortho-fluorines; δ -130 to -140 ppm for para-fluorines) .
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (expected m/z: 235.92 for C₈H₄BrF₂) and isotopic patterns from bromine .
- IR Spectroscopy: Detects C=C stretching (~1630 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
Data Interpretation Tip: Compare with reference spectra of structurally similar compounds, such as 4-bromo-2,5-difluorobenzoic acid, to validate assignments .
Advanced: How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing effects of bromine and fluorine substituents:
- Activate the Vinyl Group: Enhance electrophilicity, facilitating nucleophilic attacks in Stille or Heck couplings.
- Modulate Reaction Rates: Fluorine’s inductive effect reduces electron density at the styrene double bond, accelerating oxidative addition in palladium-catalyzed reactions .
Experimental Design: - Compare coupling efficiency with non-fluorinated analogs (e.g., 4-bromostyrene) using identical conditions (Pd(PPh₃)₄, DMF, 100°C).
- Monitor by GC-MS to quantify yields; fluorinated derivatives typically exhibit 10–15% higher reactivity due to reduced steric bulk .
Advanced: What strategies mitigate decomposition of this compound under prolonged storage?
Methodological Answer:
- Storage Conditions:
- Stabilization Additives: Add 1% hydroquinone to inhibit polymerization of the styrene moiety.
Validation: - Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. Acceptable degradation thresholds: <5% impurity formation .
Advanced: How can researchers resolve contradictions in reported regioselectivity for bromination of difluorostyrene derivatives?
Data Contradiction Analysis:
Discrepancies in bromination positions (e.g., para vs. ortho) may arise from:
- Reaction Solvent Polarity: Polar solvents (e.g., DMF) favor para-bromination due to stabilization of transition states, while non-polar solvents (e.g., CCl₄) promote ortho products .
- Catalyst Effects: Lewis acids like FeCl₃ can redirect bromine electrophilicity.
Resolution Workflow: - Reproduce reported conditions with controlled variables (solvent, catalyst, temperature).
- Use 2D NMR (COSY, NOESY) to unambiguously assign substitution patterns .
Basic: What are the key safety considerations when handling this compound?
Methodological Answer:
- Hazards: Corrosive to skin/eyes (pH <2 in aqueous solutions); releases toxic fumes (HBr, HF) upon thermal decomposition .
- PPE: Nitrile gloves, lab coat, and fume hood with HEPA filtration.
- Spill Management: Neutralize with saturated NaHCO₃ and adsorb with vermiculite .
Advanced: How can computational modeling predict the photophysical properties of this compound?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model HOMO-LUMO gaps and UV-Vis absorption spectra.
- Validation: Compare simulated λₘₐₓ (~280 nm) with experimental UV data; deviations >5 nm suggest solvent effects (e.g., acetonitrile vs. gas phase) .
Basic: What are the applications of this compound in polymer chemistry?
Methodological Answer:
- Monomer for Fluoropolymers: Copolymerize with tetrafluoroethylene (TFE) via radical initiation to create heat-resistant materials.
- Post-Polymerization Modification: Bromine sites enable click chemistry (e.g., azide-alkyne cycloaddition) for functionalizing polymer backbones .
Advanced: How does isotopic labeling (e.g., ¹³C, ²H) enhance mechanistic studies of this compound reactions?
Methodological Answer:
- Tracer Studies: Synthesize ¹³C-labeled styrene at the vinyl position to track bond cleavage in mass spectrometry.
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps (e.g., C-Br vs. C-F activation) .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
